![molecular formula C24H23N3OS2 B2655660 3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370855-21-3](/img/structure/B2655660.png)
3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in organic chemistry, including an amine group, a carboxamide group, a thiophene ring, and a tetrahydrothienoquinoline ring system .
Molecular Structure Analysis
The presence of multiple rings in the structure suggests that this compound may exhibit interesting electronic properties. The thiophene ring, in particular, is known for its high electron density and planar structure, which can contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed novel synthetic routes and conducted structural analyses of compounds similar to the specified molecule. For example, the synthesis of novel heterocyclic compounds, including derivatives of thieno[2,3-b]quinoline, has been undertaken to explore their potential applications. These compounds have been characterized using analytical and spectroscopic methods to confirm their structures. Such efforts are crucial for understanding the chemical properties and potential reactivity of these molecules in various applications (Khalifa et al., 2015).
Biological Activity
The biological activities of thieno[2,3-b]quinoline derivatives have been a significant focus of research. Studies have shown that these compounds exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial properties. For instance, synthesized thiazole-selenium disperse dyes, structurally related to the specified compound, demonstrated high efficiency in in vitro screenings for antioxidant and antitumor activities against various cell lines, indicating their potential for therapeutic applications (Khalifa et al., 2015).
Photophysical Properties
The photophysical properties of quinoline derivatives have also been explored, focusing on their potential use in materials science and photonics. For example, research on quinoline-2-carboxamides and related compounds has investigated their absorption characteristics and fluorescence properties, which could be valuable in the design of new optical materials and sensors (Padalkar & Sekar, 2014).
Antitumor Evaluation
Further, the antitumor properties of thieno[2,3-b]quinoline derivatives have been evaluated, showing promising results against various cancer cell lines. This suggests that these compounds could serve as potential leads for the development of new anticancer drugs. The research underscores the importance of such compounds in medicinal chemistry and drug discovery processes (DoganKoruznjak et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-13-9-10-14(2)17(12-13)26-23(28)22-21(25)20-19(18-8-5-11-29-18)15-6-3-4-7-16(15)27-24(20)30-22/h5,8-12H,3-4,6-7,25H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBXLNHSGHEPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

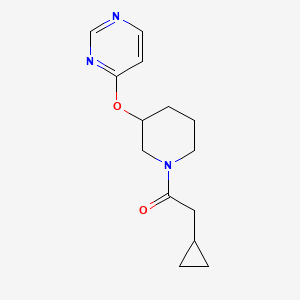
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2655580.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)
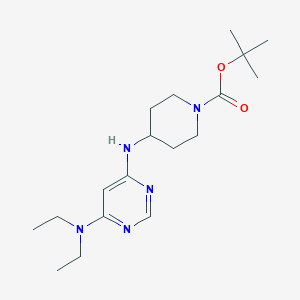

![2-Tert-butyl-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)


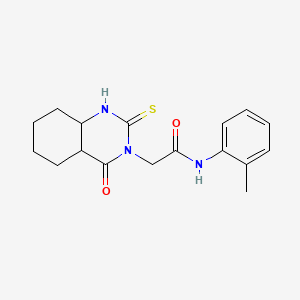
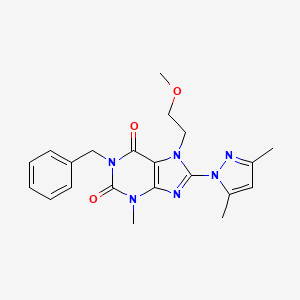
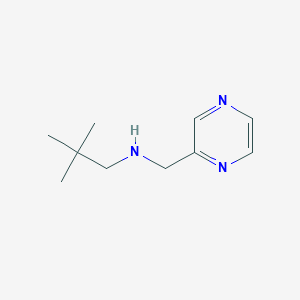
![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)